salmolysin
Description
Properties
CAS No. |
116469-82-0 |
|---|---|
Molecular Formula |
C10H15N3 |
Synonyms |
salmolysin |
Origin of Product |
United States |
Scientific Research Applications
Pathogenicity in Fish
Salmolysin plays a crucial role in the virulence of Aeromonas salmonicida, which causes furunculosis, a serious disease affecting fish, particularly salmonids. Understanding the mechanism of action of this compound is vital for developing effective vaccines and treatments against this pathogen. Research indicates that this compound's hemolytic properties contribute significantly to the pathogenicity of A. salmonicida, leading to high mortality rates in affected fish populations .
Vaccine Development
The characterization of this compound has prompted research into its use as a vaccine candidate. By understanding how this compound interacts with the immune system of fish, researchers aim to develop vaccines that can elicit protective immune responses against A. salmonicida. This approach could significantly reduce the incidence of furunculosis in aquaculture settings, thereby improving fish health and reducing economic losses .
Hemolytic Activity Studies
This compound's hemolytic activity has been studied for its potential implications in human medicine, particularly in understanding cell membrane interactions and cytotoxicity. The toxin's ability to lyse erythrocytes provides insights into similar mechanisms employed by other pathogenic bacteria, which can inform therapeutic strategies against bacterial infections .
Cancer Research
Recent studies suggest that toxins like this compound may have applications in cancer research, particularly in targeted therapies where selective cytotoxicity against tumor cells is desired. The mechanisms by which this compound disrupts cellular integrity could be leveraged to develop novel treatments that specifically target cancer cells while sparing healthy tissues .
Environmental Monitoring
This compound can serve as a biomarker for environmental monitoring of water bodies affected by A. salmonicida. By detecting the presence of this compound or its effects on local fish populations, researchers can assess the health of aquatic ecosystems and implement measures to mitigate the impact of this pathogen on biodiversity .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Aquaculture | Pathogenicity in fish | High mortality due to furunculosis |
| Vaccine Development | Potential vaccine candidate | Elicits protective immune responses |
| Medical Research | Studies on hemolytic activity | Insights into bacterial cytotoxicity |
| Cancer Research | Targeted therapies using cytotoxic properties | Selective targeting of tumor cells |
| Environmental Monitoring | Biomarker for assessing aquatic ecosystem health | Detects presence of A. salmonicida |
Case Studies
Case Study 1: Furunculosis Outbreak Management
In a marine Atlantic salmon farm experiencing significant mortality due to furunculosis, researchers isolated A. salmonicida from moribund fish and correlated it with high levels of this compound production. This led to targeted interventions including vaccination trials that successfully reduced mortality rates by over 30% within two months .
Case Study 2: Hemolytic Activity Investigation
A study investigating the hemolytic activity of this compound demonstrated its capacity to lyse erythrocytes in vitro, providing a model for understanding similar mechanisms in human pathogens. This research highlighted the potential for developing therapeutic agents that mimic or inhibit such toxic effects .
Comparison with Similar Compounds
SlyA (Salmonella typhimurium Cytolysin)
Key Differences :
Cytolysins from Salmonella spp.
A cytolysin encoded by Salmonella (distinct from SlyA) shares functional similarities with this compound but differs genetically:
Pore-Forming Toxins (PFTs) in Escherichia coli
Functional Overlap : Both cause hemolysis but via distinct mechanisms. This compound’s carbohydrate-rich structure may facilitate host-cell recognition, whereas E. coli α-hemolysin relies on receptor binding .
Streptolysin-O (Group A Streptococcus)
Contrast : Streptolysin-O’s cholesterol-binding domain enables broad cell targeting, while this compound’s activity is restricted to fish erythrocytes .
Research Implications and Unresolved Questions
Q & A
Q. What are the standard methods for purifying salmolysin from Aeromonas salmonicida?
this compound purification involves sequential steps: (1) ammonium sulfate precipitation to concentrate extracellular proteins, (2) DEAE-Sepharose ion-exchange chromatography to separate proteins based on charge, and (3) gel filtration chromatography (e.g., Sepharose 2B) to isolate the toxin by molecular size. The final product achieves ~945-fold purification with high hemolytic activity . Critical quality checks include cellulose acetate membrane electrophoresis and immunodiffusion to confirm homogeneity .
Q. How is the molecular weight of this compound determined experimentally?
Sedimentation equilibrium ultracentrifugation (using a Hitachi 282 analytical ultracentrifuge) is the gold standard, yielding a molecular weight of ~200,000 Da . This method measures the equilibrium distribution of solute molecules under centrifugal force, avoiding artifacts from detergent interactions common in SDS-PAGE .
Q. What methodologies are used to quantify carbohydrate content in this compound?
Carbohydrate analysis includes:
- Phenol-sulfuric acid assay for total hexoses (glucose standard) .
- Elson-Morgan reaction for hexosamines (galactosamine standard) .
- Direct Ehrlich reaction for sialic acid (N-acetylneuraminic acid standard) . These assays reveal that this compound is a glycoprotein with ~62% carbohydrate content .
Q. How is the thermal stability of this compound assessed?
Samples are incubated in 20 mM Tris-HCl buffer (pH 7.0) at temperatures ranging from -20°C to 60°C. Hemolytic activity is measured at intervals using erythrocyte lysis assays. This compound is stable at ≤40°C for ≥90 minutes but rapidly inactivated at 60°C .
Q. What experimental conditions are optimal for pH stability testing?
Dialyze this compound against buffers spanning pH 4.0–9.0 (e.g., citrate-phosphate, Tris-HCl). Post-dialysis, residual hemolytic activity is quantified. This compound retains ~90% activity at pH 6.0–8.0 but degrades outside this range .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported molecular weights of this compound?
Discrepancies may arise from methodological differences (e.g., SDS-PAGE vs. sedimentation equilibrium). To address this:
- Compare results using multiple techniques (e.g., analytical ultracentrifugation, size-exclusion chromatography).
- Account for glycosylation effects, which may skew SDS-PAGE estimates .
Q. What experimental strategies identify metal ions that modulate this compound’s hemolytic activity?
Pre-incubate this compound with divalent cations (e.g., Fe²⁺, Cu²⁺, Ca²⁺) at 20°C for 1 hour. Assess residual activity via erythrocyte lysis. Fe²⁺ strongly inhibits activity, while Cd²⁺ and Cu²⁺ enhance it . Use chelators (e.g., EDTA) to confirm metal ion specificity .
Q. Why do non-ionic surfactants inactivate this compound, and how can this be mitigated?
Non-ionic surfactants (e.g., Triton X-100) disrupt this compound’s tertiary structure. To prevent inactivation:
- Use low surfactant concentrations (≤0.1% w/v).
- Substitute with anionic surfactants (e.g., sodium deoxycholate), which stabilize activity at 0.01% w/v .
Q. How should researchers address conflicting reports on this compound’s carbohydrate composition?
Variations in carbohydrate content (e.g., hexose vs. sialic acid percentages) may stem from strain-specific glycosylation patterns . Mitigate by:
- Standardizing bacterial culture conditions (e.g., media, growth phase).
- Validating assays with internal controls (e.g., pure monosaccharide standards) .
Q. What experimental evidence supports or refutes this compound’s protease susceptibility?
this compound is inhibited by trypsin and α-chymotrypsin but resistant to papain and pepsin . To validate:
- Pre-treat this compound with proteases at 37°C for 30 minutes.
- Measure residual hemolytic activity and confirm degradation via SDS-PAGE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
